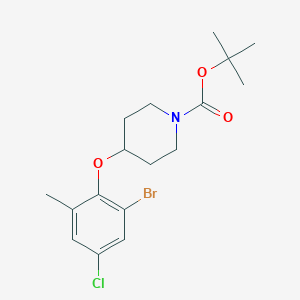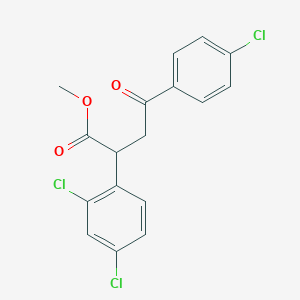![molecular formula C28H29N3O2 B2405131 1-苄基-4-[1-(4-苯氧丁基)-1H-苯并咪唑-2-基]吡咯烷-2-酮 CAS No. 847396-65-0](/img/structure/B2405131.png)
1-苄基-4-[1-(4-苯氧丁基)-1H-苯并咪唑-2-基]吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a benzimidazole moiety, a pyrrolidinone ring, and a phenoxybutyl side chain.
科学研究应用
1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving microbial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
准备方法
The synthesis of 1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route often includes:
Formation of Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of Phenoxybutyl Side Chain: The phenoxybutyl group is introduced through a nucleophilic substitution reaction, where a halogenated butyl derivative reacts with the benzimidazole core.
Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidinone ring, often under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments .
化学反应分析
1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxybutyl side chain, where halogenated reagents can replace the phenoxy group.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions .
作用机制
The mechanism of action of 1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The phenoxybutyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular replication and protein synthesis.
相似化合物的比较
1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-Benzyl-1H-pyrazole-4-carboxylic acid: This compound has a similar benzimidazole core but differs in its side chains and functional groups, leading to different chemical and biological properties.
1-Benzyl-5-methylpyrrolidin-2-one: This compound shares the pyrrolidinone ring but lacks the benzimidazole and phenoxybutyl groups, resulting in distinct reactivity and applications.
The uniqueness of 1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one lies in its combination of structural features, which confer specific chemical reactivity and potential biological activities.
属性
IUPAC Name |
1-benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c32-27-19-23(21-30(27)20-22-11-3-1-4-12-22)28-29-25-15-7-8-16-26(25)31(28)17-9-10-18-33-24-13-5-2-6-14-24/h1-8,11-16,23H,9-10,17-21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEXWUPKCCWVNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2405054.png)
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B2405056.png)
![2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2405057.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2405058.png)

![6-(3-methoxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2405060.png)
![Methyl 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2405061.png)

![N-(3,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2405067.png)

